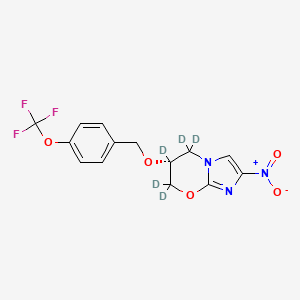
Pretomanid-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pretomanid-D5 is a deuterated form of Pretomanid, a nitroimidazooxazine antimycobacterial agent. Pretomanid is primarily used in the treatment of multi-drug-resistant tuberculosis affecting the lungs. It is generally administered in combination with bedaquiline and linezolid. Pretomanid was developed by the TB Alliance and was approved for medical use in the United States in August 2019 and in the European Union in July 2020 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pretomanid involves several key steps. One efficient and practical protocol involves the preparation of the key intermediate (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions. This is followed by further O-alkylation and intramolecular cyclization to obtain Pretomanid with excellent quality and yield .
Industrial Production Methods: The industrial production of Pretomanid has been optimized to address scalability issues. The new synthetic route provides a more efficient method with characteristics of cheap and easily available raw materials, mild experimental conditions, simple operation, and a ‘one-pot’ procedure, which is suitable for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Pretomanid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: The reduction process involves the generation of reactive nitrogen species, predominantly nitric oxide.
Major Products Formed:
Applications De Recherche Scientifique
Pretomanid has several scientific research applications, including:
Mécanisme D'action
Pretomanid is activated in the mycobacterium by deazaflavin-dependent nitroreductase, an enzyme that uses dihydro-F420 (reduced form) to generate nitric oxide and a highly reactive metabolite. This metabolite attacks the synthesis enzyme DprE2, which is important for the synthesis of cell wall arabinogalactan, to which mycolic acid would be attached. This mechanism is shared with delamanid .
Comparaison Avec Des Composés Similaires
Bedaquiline: Bedaquiline is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP synthase.
Uniqueness of Pretomanid: Pretomanid is unique in its ability to generate reactive nitrogen species, predominantly nitric oxide, which leads to a decrease in intracellular ATP and anaerobic killing. This mechanism of action, combined with its efficient production methods and shorter treatment duration, makes Pretomanid a valuable compound in the treatment of multi-drug-resistant tuberculosis .
Propriétés
Formule moléculaire |
C14H12F3N3O5 |
|---|---|
Poids moléculaire |
364.29 g/mol |
Nom IUPAC |
(6R)-5,5,6,7,7-pentadeuterio-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m1/s1/i5D2,8D2,11D |
Clé InChI |
ZLHZLMOSPGACSZ-WTRSTKSZSA-N |
SMILES isomérique |
[2H][C@]1(C(N2C=C(N=C2OC1([2H])[2H])[N+](=O)[O-])([2H])[2H])OCC3=CC=C(C=C3)OC(F)(F)F |
SMILES canonique |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















